molecular formula C35H60O3 B12537784 5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene CAS No. 663602-24-2

5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene

Cat. No.: B12537784
CAS No.: 663602-24-2
M. Wt: 528.8 g/mol
InChI Key: RALRAMVZZWSFOV-UHFFFAOYSA-N
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Description

5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene: is a complex organic compound with the molecular formula C35H60O3 It is characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with three 7-methyloctan-3-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzene Core: The benzene ring is initially prepared through standard aromatic substitution reactions.

    Attachment of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Substitution with 7-Methyloctan-3-YL Groups: The final step involves the substitution of the benzene ring with 7-methyloctan-3-yloxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(2-ethynylphenyl)benzene: Similar structure with ethynyl groups attached to a benzene ring.

    1,3,5-Tris(3,5-dicarboxyphenylethynyl)benzene: Contains carboxyl groups in addition to ethynyl groups.

Uniqueness

5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene is unique due to the presence of long alkyl chains (7-methyloctan-3-yloxy groups) attached to the benzene ring. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly into nanostructures.

Properties

CAS No.

663602-24-2

Molecular Formula

C35H60O3

Molecular Weight

528.8 g/mol

IUPAC Name

5-ethynyl-1,2,3-tris(7-methyloctan-3-yloxy)benzene

InChI

InChI=1S/C35H60O3/c1-11-29-24-33(36-30(12-2)21-15-18-26(5)6)35(38-32(14-4)23-17-20-28(9)10)34(25-29)37-31(13-3)22-16-19-27(7)8/h1,24-28,30-32H,12-23H2,2-10H3

InChI Key

RALRAMVZZWSFOV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC(C)C)OC1=CC(=CC(=C1OC(CC)CCCC(C)C)OC(CC)CCCC(C)C)C#C

Origin of Product

United States

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